molecular formula C17H18N6O6 B11517908 6-{(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-5-nitropyrimidine-2,4-diol

6-{(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-5-nitropyrimidine-2,4-diol

Cat. No.: B11517908
M. Wt: 402.4 g/mol
InChI Key: WKRPMJFFYWUCQE-DUXPYHPUSA-N
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Description

6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound characterized by its unique structure, which includes a piperazine ring, nitrophenyl group, and pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with 5-nitropyrimidine-2,4-diol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in the modulation of various biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N6O6

Molecular Weight

402.4 g/mol

IUPAC Name

6-[(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H18N6O6/c1-20-6-8-21(9-7-20)13-5-3-11(10-14(13)22(26)27)2-4-12-15(23(28)29)16(24)19-17(25)18-12/h2-5,10H,6-9H2,1H3,(H2,18,19,24,25)/b4-2+

InChI Key

WKRPMJFFYWUCQE-DUXPYHPUSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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